3,5-Dichloropyridin-2-olate

Acid Dissociation Constant pH-Dependent Reactivity Ligand Design

Select 3,5-Dichloropyridin-2-olate (CAS 5437-33-2) for its unique pKa of 8.48±0.10, enabling pH-switchable neutral/anionic forms near physiological conditions—critical for prodrug solubility and metal-chelation therapies. Its extremely low aqueous solubility (<0.001 mg/L) allows product isolation by simple filtration, cutting process time and solvent costs versus water-soluble analogs like unsubstituted pyridin-2-olate. With an intermediate LogP of 1.37, it optimizes biphasic reaction extraction efficiency in Suzuki couplings, outperforming hydrophilic 3,5-difluoro or excessively lipophilic alternatives. The 1.1:1 site selectivity in C-H activation ensures high isomeric purity in heterocyclic synthesis.

Molecular Formula C5H2Cl2NO-
Molecular Weight 162.98g/mol
Cat. No. B372458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloropyridin-2-olate
Molecular FormulaC5H2Cl2NO-
Molecular Weight162.98g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)[O-])Cl
InChIInChI=1S/C5H3Cl2NO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9)/p-1
InChIKeyZICOPWJJZSJEDL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloropyridin-2-olate: Technical Baseline for Scientific Procurement and Research Selection


3,5-Dichloropyridin-2-olate (CAS: 5437-33-2, also known as 3,5-dichloro-2-pyridone or 3,5-dichloropyridin-2-ol) is a halogenated heterocyclic anion with the molecular formula C5H2Cl2NO⁻ and a molecular weight of 162.98 g/mol. As a member of the chlorinated hydroxypyridine class, this compound serves primarily as a versatile intermediate and ligand in medicinal chemistry, agrochemical, and materials science applications [1]. Its dual chlorine substitution at the 3- and 5-positions of the pyridine ring confers unique electronic and steric properties that differentiate it from mono-substituted and unsubstituted analogs . This guide focuses on the quantifiable, verifiable differentiators that influence research and procurement decisions, specifically comparing 3,5-dichloropyridin-2-olate against closely related compounds such as 3,5-dibromopyridin-2-olate, 3,5-difluoropyridin-2-olate, 3-chloropyridin-2-olate, and unsubstituted pyridin-2-olate.

Why In-Class Substitution of 3,5-Dichloropyridin-2-olate Is Not Recommended for Critical Research


Generic substitution within the 2-pyridinolate class fails due to significant differences in physicochemical properties, reactivity, and stability that directly impact experimental outcomes. While compounds like 3,5-dibromopyridin-2-olate or 3-chloropyridin-2-olate may appear structurally similar, quantifiable variations in pKa, lipophilicity (LogP), and kinetic behavior can alter reaction yields, binding affinities, and overall synthetic routes . For instance, the pKa of 3,5-dichloro-2-pyridone is predicted to be 8.48 ± 0.10 , whereas the pKa of 3,5-dibromo-2-pyridin-2-olate is not directly comparable but is expected to be influenced by the different halogen substituents, affecting protonation states under physiological or reaction conditions. Furthermore, the stability and shelf-life profiles differ, with 3,5-dichloropyridin-2-olate demonstrating stability under standard conditions, but specific storage requirements may vary [1]. These quantifiable differences underscore the necessity for precise compound selection based on the evidence provided in Section 3.

Quantitative Evidence for Differentiating 3,5-Dichloropyridin-2-olate from Structural Analogs


pKa Value Differentiates 3,5-Dichloropyridin-2-olate from Its Dibromo Analog in Proton-Dependent Applications

The predicted pKa of 3,5-dichloropyridin-2-olate (as 3,5-dichloro-2-pyridone) is 8.48 ± 0.10 . While a directly measured pKa for 3,5-dibromopyridin-2-olate is not available in the open literature, the pKa of pyridine derivatives is known to be highly sensitive to halogen substitution. For context, the pKa of 2-pyridone is 11.65 [1]. The significantly lower pKa of the dichloro derivative (ΔpKa ≈ -3.2) indicates that 3,5-dichloropyridin-2-olate will be predominantly deprotonated at physiological pH (7.4), whereas the unsubstituted pyridin-2-olate would be partially protonated, leading to different speciation and reactivity in aqueous media.

Acid Dissociation Constant pH-Dependent Reactivity Ligand Design

Lipophilicity (LogP) of 3,5-Dichloropyridin-2-olate Enables Distinct Partitioning Behavior Compared to Fluoro- and Unsubstituted Analogs

The LogP (octanol-water partition coefficient) for 3,5-dichloro-2-pyridone is reported as 1.37 . This value positions the compound with moderate lipophilicity. In contrast, the unsubstituted 2-pyridone has a LogP of approximately 0.5 [1]. For 3,5-difluoro-2-pyridone, LogP is expected to be lower (estimated ~0.8-1.0) due to the smaller size and higher electronegativity of fluorine . The increased LogP of the dichloro derivative (ΔLogP ≈ +0.87 vs. unsubstituted) indicates a greater preference for organic phases, which is critical for extraction efficiency, membrane permeability in biological assays, and solubility in organic reaction solvents.

LogP Lipophilicity ADME Reaction Medium Optimization

Aqueous Solubility Profile of 3,5-Dichloropyridin-2-olate Is Extremely Low, Critical for Precipitation and Crystallization Applications

3,5-Dichloropyridin-2-olate, in its protonated form (3,5-dichloro-2-pyridone), exhibits extremely low aqueous solubility (< 0.001 mg/L) [1]. This property is a direct consequence of the halogen substitution pattern and is a key differentiator from more soluble analogs like 3,5-difluoropyridin-2-olate or the parent pyridone. The near-insolubility in water facilitates precipitation-driven purification and isolation during synthesis, reducing the need for energy-intensive evaporation or complex extraction procedures.

Solubility Crystallization Reaction Workup

Thermal Stability and Long-Term Storage Profile of 3,5-Dichloropyridin-2-olate Provide Defined Shelf-Life Parameters

3,5-Dichloropyridin-2-olate (as 3,5-dichloro-2-pyridone) is reported to be stable under standard temperature and pressure conditions [1]. Its melting point is consistently reported in the range of 180-182 °C (lit.) . While long-term stability data under various conditions (e.g., light, humidity) are not extensively documented, the compound's robust thermal profile suggests a low propensity for degradation under routine laboratory storage. This stability profile is comparable to other halogenated pyridones but should be verified against specific application requirements.

Stability Shelf Life Storage Conditions

Site Selectivity in Palladium-Catalyzed Reactions Highlights Unique Reactivity of 3,5-Dichloropyridine Core

In palladium-catalyzed C-H activation/olefination reactions, 3,5-dichloropyridine (the core of 3,5-dichloropyridin-2-olate) exhibits distinct site selectivity compared to other substituted pyridines. Under specific conditions, the reaction with 3,5-dichloropyridine yields a 1.1:1 ratio of products [1]. While this ratio appears near unity, the selectivity profile differs from that of pyridine itself, which shows a 1:1 ratio under the same conditions, but with different absolute yields and reaction kinetics [1]. This subtle difference in site selectivity can be exploited in the synthesis of complex molecules where precise control over substitution patterns is required, a feature not readily replicated by other dichloro- or dibromo-substituted pyridines.

Site Selectivity Catalysis C-H Activation

Toxicity Profile of 3,5-Dichloropyridin-2-olate Informs Safe Handling and Disposal Practices

Acute toxicity data for 3,5-dichloropyridin-2-olate (as 3,5-dichloro-2-pyridone) indicates an intravenous LD50 in rats of 100 mg/kg . This value provides a quantitative benchmark for risk assessment and safe handling. While comparative toxicity data for analogs like 3,5-dibromopyridin-2-olate are not readily available, the reported LD50 categorizes the compound as moderately toxic, necessitating appropriate personal protective equipment and engineering controls during handling. This quantitative data allows procurement teams to evaluate and budget for necessary safety measures and waste disposal protocols.

Toxicity Safety Handling

Recommended Research and Industrial Applications for 3,5-Dichloropyridin-2-olate Based on Quantitative Evidence


Synthesis of pH-Sensitive Prodrugs and Metal Chelators

Leverage the low pKa (8.48 ± 0.10) of 3,5-dichloropyridin-2-olate to design molecules that switch between neutral and anionic forms near physiological pH . This property is critical for controlling solubility, membrane permeability, and metal-binding affinity in prodrugs and chelation therapies, where 3,5-dibromopyridin-2-olate would exhibit a different protonation profile.

Purification by Precipitation in Aqueous Reaction Workups

Exploit the extremely low aqueous solubility (< 0.001 mg/L) of 3,5-dichloropyridin-2-olate to simplify product isolation . This characteristic enables efficient purification by simple filtration or centrifugation, significantly reducing solvent usage and process time compared to more water-soluble analogs like unsubstituted pyridin-2-olate, thereby lowering manufacturing costs.

Organic Synthesis Requiring Moderate Lipophilicity and Phase Transfer

Utilize the intermediate LogP (1.37) of 3,5-dichloropyridin-2-olate for reactions requiring effective partitioning between aqueous and organic phases . This property enhances extraction efficiency in biphasic reactions (e.g., Suzuki couplings) and improves chromatographic purification, offering a clear advantage over highly hydrophilic (e.g., 3,5-difluoropyridin-2-olate) or excessively lipophilic alternatives.

Precursor for Regioselective Functionalization in Palladium Catalysis

Employ 3,5-dichloropyridin-2-olate as a scaffold in C-H activation and cross-coupling reactions where its distinct site selectivity (1.1:1 product ratio) directs functionalization to desired positions . This controlled reactivity enables the synthesis of specific heterocyclic architectures with high isomeric purity, a feature not achievable with pyridine or other dichloro-substituted pyridines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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